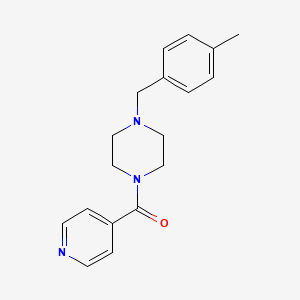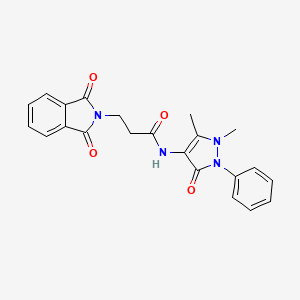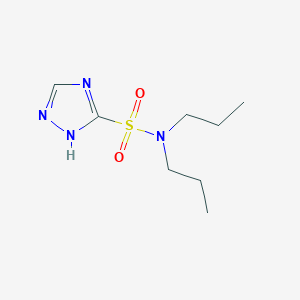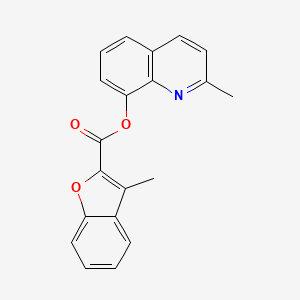![molecular formula C15H15NO3S B5889611 methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)
methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate, also known as MTB, is a synthetic compound that has been widely used in scientific research. It is a member of the thienylacetyl-amino-benzoates family, which are known to have various biological activities. MTB is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a range of effects on cognitive function and behavior.
Mecanismo De Acción
The primary mechanism of action of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine levels in the brain. Acetylcholine is an important neurotransmitter that plays a key role in cognitive function, including learning and memory. By inhibiting AChE, methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate can enhance the effects of acetylcholine on cognitive function, which may have therapeutic applications in the treatment of cognitive disorders.
Biochemical and Physiological Effects:
methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholine levels, methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate in lab experiments is its potency as an AChE inhibitor. This allows for precise control over acetylcholine levels in the brain, which can be useful for studying the effects of acetylcholine on cognitive function. However, one limitation of using methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid adverse effects.
Direcciones Futuras
There are many potential future directions for research on methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate. One area of interest is the development of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate on other neurotransmitter systems, such as dopamine and serotonin. Additionally, research on the potential toxicity of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate at high doses is needed to ensure its safety for therapeutic use.
Métodos De Síntesis
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzoic acid with thienylacetic acid, followed by reduction and acylation. Other methods include the reaction of 2-methyl-3-aminobenzoic acid with thienylacetic acid, followed by esterification and acylation. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been used extensively in scientific research to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has also been used to study the effects of acetylcholine on learning and memory, as well as on other cognitive functions such as attention and perception.
Propiedades
IUPAC Name |
methyl 2-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-12(15(18)19-2)6-3-7-13(10)16-14(17)9-11-5-4-8-20-11/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJLHWDHBXFUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)


![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)
![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

